molecular formula C11H10N2O2 B2378521 Methyl 3-(1H-pyrazol-3-YL)benzoate CAS No. 168619-00-9

Methyl 3-(1H-pyrazol-3-YL)benzoate

Cat. No.: B2378521
CAS No.: 168619-00-9
M. Wt: 202.213
InChI Key: ISBXXEWIFBAFNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(1H-pyrazol-3-yl)benzoate is an organic compound with the molecular formula C11H10N2O2. It is a derivative of benzoic acid and contains a pyrazole ring, which is a five-membered heterocyclic structure with two adjacent nitrogen atoms.

Safety and Hazards

The safety data sheets for similar compounds indicate that they may be harmful if swallowed, in contact with skin, or if inhaled . They may also cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use these compounds only outdoors or in a well-ventilated area and to wear protective gloves, clothing, and eye/face protection .

Future Directions

Research on “Methyl 3-(1H-pyrazol-3-YL)benzoate” and its derivatives is ongoing, with a focus on their synthesis, biological activities, and potential applications in medicine . Future studies may explore more about their mechanism of action, safety profile, and potential uses in various fields .

Mechanism of Action

Target of Action

Methyl 3-(1H-pyrazol-3-YL)benzoate is a chemical compound with diverse applications in areas like drug discovery, organic synthesis, and material science. . Some related compounds, such as (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives, have been evaluated as BRAFV600E inhibitors , suggesting that this compound may also interact with similar targets.

Biochemical Pathways

, it may affect the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Pharmacokinetics

21 g/mol) suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1H-pyrazol-3-yl)benzoate typically involves the reaction of 3-(1H-pyrazol-3-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification, resulting in the formation of the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-pyrazol-3-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or pyrazole moiety .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1H-pyrazol-5-yl)benzoate
  • Methyl 4-(1H-pyrazol-3-yl)benzoate
  • Methyl 3-(1H-imidazol-3-yl)benzoate

Uniqueness

Methyl 3-(1H-pyrazol-3-yl)benzoate is unique due to the position of the pyrazole ring on the benzoate structure, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

methyl 3-(1H-pyrazol-5-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-3-8(7-9)10-5-6-12-13-10/h2-7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBXXEWIFBAFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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